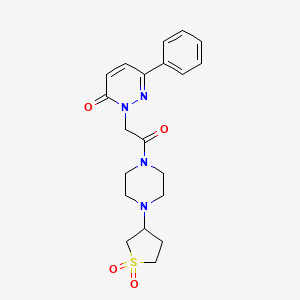![molecular formula C19H23N5 B4512970 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4512970.png)
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a benzylpiperidine moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the triazolopyridazine core. The benzylpiperidine moiety is then introduced through nucleophilic substitution reactions.
For example, the synthesis might begin with the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions to form the intermediate hydrazone. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride and piperidine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its antiproliferative activities against cancer cell lines such as A549, MCF-7, and Hela.
Mecanismo De Acción
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine
- 6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
Compared to similar compounds, 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzylpiperidine moiety enhances its binding affinity to specific kinase targets, making it a promising candidate for further drug development .
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-2-17-20-21-18-8-9-19(22-24(17)18)23-12-10-16(11-13-23)14-15-6-4-3-5-7-15/h3-9,16H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJFTYBGAUROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4512891.png)
![1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4512892.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512900.png)
![4-{6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4512905.png)
![({2-[({[1-(methoxymethyl)cyclopropyl]methyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B4512912.png)
![4-[(4-methoxyphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4512919.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B4512928.png)

![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4512951.png)
![(3,4-dimethoxyphenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4512974.png)

![4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one](/img/structure/B4512982.png)
![N-(3-acetylphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4512989.png)
